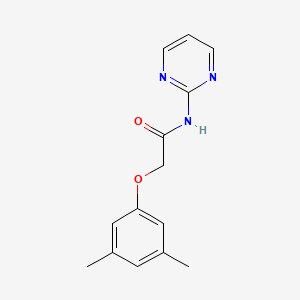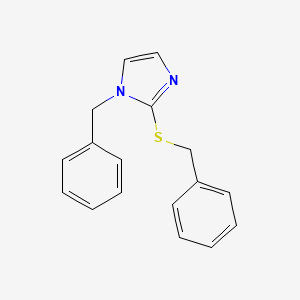
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, also known as CDPE, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. CDPE is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been explored to understand how it interacts with biological systems.
Mécanisme D'action
The mechanism of action of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone is not fully understood, but it is believed to act on various receptors and enzymes in biological systems. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to have anti-inflammatory effects, and has been shown to reduce inflammation in animal models of arthritis. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and has been shown to increase blood flow to the brain and heart.
Avantages Et Limitations Des Expériences En Laboratoire
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have low toxicity and is well-tolerated in animal models. However, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone. One area of research is to further explore its mechanism of action and how it interacts with biological systems. Additionally, further studies are needed to determine the safety and efficacy of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone in humans. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has shown potential as a treatment for neurodegenerative diseases and inflammatory disorders, and further studies are needed to explore its therapeutic potential. Finally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and further studies are needed to explore its potential as a treatment for cardiovascular diseases.
Méthodes De Synthèse
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been synthesized using various methods, including the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate in the presence of a catalyst, and the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of a catalyst. These methods result in the formation of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, which can be purified using column chromatography.
Applications De Recherche Scientifique
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used in scientific research to study its effects on biological systems. It has been shown to have neuroprotective effects, and has been used to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used to study its effects on cardiovascular function, and has been shown to have vasodilatory effects.
Propriétés
IUPAC Name |
1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-15(12(3)18)16(13(4)19)11(2)17(10)14-8-6-5-7-9-14/h14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUNPMNHUDECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CCCCC2)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)
![dimethyl 5-{[(propionylamino)carbonothioyl]amino}isophthalate](/img/structure/B5811736.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)



![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


